molecular formula C7H13BrO B1281432 2-(2-bromoethyl)tetrahydro-2H-Pyran CAS No. 77564-82-0

2-(2-bromoethyl)tetrahydro-2H-Pyran

Cat. No. B1281432
CAS RN: 77564-82-0
M. Wt: 193.08 g/mol
InChI Key: PCXOVDMMOFKADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-bromoethyl)tetrahydro-2H-Pyran" is a derivative of tetrahydro-2H-pyran, which is a heterocyclic compound featuring a six-membered ring containing five carbon atoms and one oxygen atom. The structure of tetrahydro-2H-pyran derivatives has been extensively studied due to their relevance in organic synthesis and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran derivatives can be complex, with various substituents influencing the overall properties of the compound. For example, the molecular and crystal structure of a substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyran was determined using X-ray diffraction analysis, providing insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Tetrahydro-2H-pyran derivatives can undergo a variety of chemical reactions. The preparation of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol from 4-bromo-2-(bromomethyl)-1-chlorobenzene demonstrates the potential for creating complex molecules through multi-step synthesis . Additionally, the Ni(0)-catalyzed coupling reaction of enol triflate derivatives from tetrahydropyran-2-ones with LiBr to produce 6-bromo-3,4-dihydro-2H-pyrans, followed by halogen-metal exchange, exemplifies the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-2H-pyran derivatives are influenced by their molecular structure. For instance, the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers were studied, revealing the influence of substituents on the reaction rates and providing Arrhenius equations for the process . The study of oxidative transformations of 3-bromoenals into 2H-pyran-2-ones or chiral dihydropyranones under N-heterocyclic carbene catalysis further illustrates the chemical reactivity of these compounds .

Scientific Research Applications

Organic Building Block

  • Scientific Field: Organic Chemistry
  • Application Summary: “2-(2-Bromoethoxy)tetrahydro-2H-pyran” is used as an organic building block .
  • Methods of Application: It has been synthesized by employing 2-bromoethanol as a starting reagent .
  • Results or Outcomes: This compound may be used in the synthesis of 4-(2-chloroethoxy)benzenesulfonyl chloride and estrogen ligands bearing carborane .

Preparation of Tellurated Heterocycles

  • Scientific Field: Organic Chemistry
  • Application Summary: “2-(Bromomethyl)tetrahydro-2H-pyran” has been used in the preparation of tellurated heterocycles .
  • Methods of Application: The compound was used in a cross-coupling reaction with potassium heteroaryltrifluoroborates .
  • Results or Outcomes: The reaction resulted in the synthesis of 2-[(2-thienyltelluro)methyl]tetrahydrofuran and [(2-thienyltelluro)methyl]tetrahydro-2H-pyran .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(2-bromoethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXOVDMMOFKADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509976
Record name 2-(2-Bromoethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromoethyl)tetrahydro-2H-Pyran

CAS RN

77564-82-0
Record name 2-(2-Bromoethyl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromoethyl)tetrahydro-2H-Pyran
Reactant of Route 2
2-(2-bromoethyl)tetrahydro-2H-Pyran
Reactant of Route 3
Reactant of Route 3
2-(2-bromoethyl)tetrahydro-2H-Pyran
Reactant of Route 4
Reactant of Route 4
2-(2-bromoethyl)tetrahydro-2H-Pyran
Reactant of Route 5
2-(2-bromoethyl)tetrahydro-2H-Pyran
Reactant of Route 6
2-(2-bromoethyl)tetrahydro-2H-Pyran

Citations

For This Compound
3
Citations
J Cui, Q Meng, X Zhang, Q Cui… - Journal of medicinal …, 2015 - ACS Publications
CYP1B1 is recognized as a new target in cancer prevention and therapy. Taking α-naphthoflavone as a lead, a series of 6,7,10-trimethoxy-α-naphthoflavones (4a–o) were synthesized …
Number of citations: 76 pubs.acs.org
RB Wang, W Zhou, QQ Meng, X Zhang, J Ding… - …, 2014 - Wiley Online Library
To minimize the cytotoxicity of shikonin and alkannin that arises through the generation of reactive oxygen species (ROS) and alkylation of the naphthazarin ring, two series of novel core…
KG Zbinden, L Anselm, DW Banner, J Benz… - European journal of …, 2009 - Elsevier
Starting from a hit identified by focused screening, 3-aminopyrrolidine factor Xa inhibitors were designed. The binding mode as determined by X-ray structural analysis as well as the …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.